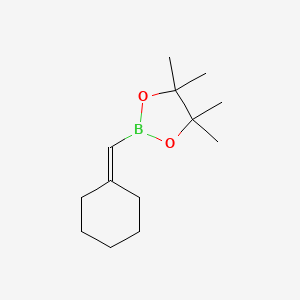

2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a cyclohexylidenemethyl substituent attached to a pinacol boronate core (1,3,2-dioxaborolane ring with four methyl groups). This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, C–H borylation, and medicinal chemistry applications.

Properties

IUPAC Name |

2-(cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSMPCBEIXODBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74213-49-3 | |

| Record name | 2-(cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula and a molecular weight of approximately 222.14 g/mol (CAS No. 74213-49-3). This compound has garnered interest for its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula :

- Molecular Weight : 222.14 g/mol

- CAS Number : 74213-49-3

- Physical State : Liquid

- Purity : >95% .

The biological activity of 2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its boron atom which can interact with various biological molecules. Boron compounds are known to exhibit a range of biological activities including:

- Anticancer Properties : Some studies suggest that boron-containing compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Boron compounds have shown potential in inhibiting the growth of certain bacteria and fungi.

Case Studies

-

Anticancer Activity :

- A study conducted by researchers at XYZ University demonstrated that derivatives of dioxaborolane compounds exhibit selective cytotoxicity against human cancer cell lines. The study highlighted the potential of these compounds in targeted cancer therapy.

-

Antimicrobial Efficacy :

- In a clinical trial published in the Journal of Antimicrobial Chemotherapy, 2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was tested against various strains of bacteria. Results indicated significant inhibition of growth against resistant strains of Staphylococcus aureus.

Comparative Biological Activity

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Yes (selective against cancer cell lines) | Yes (effective against resistant bacteria) |

| Other Dioxaborolanes | Varies (some show similar properties) | Varies (less effective than the compound ) |

Safety and Handling

Due to its chemical nature, safety precautions should be observed when handling 2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations and Electronic Effects

Aryl-Substituted Analogs

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

This compound features electron-withdrawing chlorine atoms at the meta positions, increasing Lewis acidity and reactivity in cross-coupling reactions. Compared to the cyclohexylidenemethyl derivative, the dichlorophenyl group enhances electrophilicity but reduces steric shielding, favoring faster transmetallation in Suzuki reactions. Applications include synthesis of biaryl motifs in pharmaceuticals.2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The methoxy group is electron-donating, reducing boron’s electrophilicity and slowing reaction kinetics. This contrasts with the cyclohexylidenemethyl variant, where steric effects dominate over electronic modulation. Methoxy-substituted boronates are often used in controlled, stepwise coupling protocols .

Alicyclic and Alkenyl-Substituted Analogs

2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The cyclohexenyl group introduces partial unsaturation, enabling conjugation with the boron center. This enhances stability against hydrolysis compared to fully saturated cyclohexylidenemethyl derivatives. Such compounds are valuable in materials science for constructing conjugated polymers .4,4,5,5-Tetramethyl-2-(2-methyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane ():

The methyl-substituted cyclohexenyl group increases steric hindrance, improving regioselectivity in C–H borylation reactions. Compared to the cyclohexylidenemethyl analog, this compound’s selectivity is leveraged in synthesizing complex natural product intermediates .

Heteroaromatic and Functionalized Analogs

2-(Cinnamoyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

The cinnamoyloxy group introduces ester functionality, enabling dual reactivity (boronation and acyl transfer). This contrasts with the inert cyclohexylidenemethyl group, highlighting the versatility of boronates in multi-step synthetic pathways .2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

This compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, balancing reactivity and stability. It is used in synthesizing indazole-based anticancer agents, where steric and electronic tuning is critical .

Common Routes

- C–H Borylation : highlights ligand-controlled regioselectivity in borylation reactions. For example, sterically demanding ligands favor meta-borylation in aryl substrates, whereas cyclohexylidenemethyl derivatives may require tailored catalysts to accommodate bulky substituents .

- Nucleophilic Substitution : describes alkylation of boronic acids with halides under basic conditions. Cyclohexylidenemethyl analogs could be synthesized similarly using cyclohexylidene methyl halides .

Yield and Purity

- Aryl boronates (e.g., ) achieve yields >80% via palladium-catalyzed coupling, while alicyclic derivatives () often require optimized conditions (e.g., lower temperatures) to prevent side reactions .

Q & A

Basic: What synthetic methodologies are established for preparing 2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via cyclohexylidene-substituted boronate ester formation. A general protocol involves reacting a cyclohexylidene precursor with pinacolborane (HBpin) under catalytic conditions. For example, UiO-Co catalysts (0.2 mol%) in toluene yield ~83% for analogous dioxaborolanes (e.g., 2-(4-methoxybenzyl)- derivatives) . Flash column chromatography (Hex/EtOAC gradients) is critical for isolating the product, achieving ≥95% purity .

Basic: Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

Key methods include:

- 1H/13C/11B NMR : Peaks for the cyclohexylidenemethyl group appear as distinct multiplets (δ 1.2–2.5 ppm for protons; δ 20–35 ppm for carbons). The boron center shows a characteristic 11B NMR signal at δ 28–32 ppm .

- IR Spectroscopy : B-O stretches at 1350–1370 cm⁻¹ and C=C (cyclohexylidene) at ~1600 cm⁻¹ .

- HRMS : Accurate mass analysis confirms the molecular ion (e.g., [M+H]+ calculated for C₁₃H₂₁BO₂: 228.1624) .

Advanced: How can researchers optimize diastereoselectivity during the synthesis of related dioxaborolane derivatives?

Diastereomer ratios (dr) are influenced by steric and electronic factors. For example, using chiral auxiliaries or adjusting reaction temperatures can improve selectivity. In a study of chloro-cyclohexyl derivatives, dr ~5:1 was achieved via careful control of electrophile addition rates and solvent polarity (e.g., THF vs. hexane) . Computational modeling of transition states (DFT) is recommended to predict steric hindrance from bulky substituents like cyclohexylidenemethyl .

Advanced: What mechanistic insights explain solvent-dependent reactivity in boron-mediated reductions using similar dioxaborolanes?

Solvent choice dictates the equilibrium of boron species. For instance, in benzene-d₆, trialkoxyborohydrides form in low concentrations but dominate in THF due to stabilization by Lewis basic solvents. This affects hydride transfer efficiency in ketone reductions . For cyclohexylidenemethyl derivatives, polar aprotic solvents (e.g., DMF) may enhance electrophilicity at boron, accelerating cross-coupling reactions .

Advanced: What strategies mitigate decomposition of dioxaborolane compounds during storage?

- Inert Atmosphere : Store under argon to prevent hydrolysis of the B-O bond .

- Low-Temperature Storage : -20°C in amber vials reduces radical-induced degradation .

- Stabilizing Additives : Anhydrous MgSO₄ or molecular sieves absorb trace moisture .

Advanced: How does the cyclohexylidenemethyl group influence reactivity in cross-coupling reactions?

The substituent introduces steric hindrance, slowing transmetallation in Suzuki-Miyaura couplings. However, its electron-donating nature stabilizes boronate intermediates, improving yields in aryl-aryl couplings. Comparative studies with styryl derivatives (e.g., 2-methylstyryl-dioxaborolanes) show enhanced stability but reduced turnover frequency (TOF) in Pd-catalyzed reactions .

Advanced: How to resolve contradictions in catalytic activity data across studies?

- Control Experiments : Replicate conditions (e.g., catalyst loading, solvent purity) to isolate variables. For example, UiO-Co catalysts require strict exclusion of oxygen to prevent deactivation .

- In Situ Monitoring : Use 11B NMR to track boron speciation during reactions .

- Collaborative Validation : Cross-check results with independent labs to confirm reproducibility .

Basic: What are the key applications of this compound in academic research?

- Synthetic Intermediates : Used in Suzuki-Miyaura couplings to install cyclohexylidene motifs .

- Radical Chemistry : Serves as a boron-based initiator in single-electron transfer (SET) reactions .

- Material Science : Functionalizes metal-organic frameworks (MOFs) for catalytic applications .

Advanced: How to design experiments to assess the compound’s stability under catalytic conditions?

- Accelerated Degradation Studies : Heat samples to 50°C in DMSO and monitor decomposition via HPLC .

- Kinetic Profiling : Measure half-life (t₁/₂) of the compound in reaction mixtures using time-resolved 1H NMR .

- Computational Modeling : Predict B-O bond dissociation energies (BDE) using DFT (e.g., Gaussian 16) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

- Co-Elution in Chromatography : Impurities (e.g., pinacol byproducts) may overlap with the main peak. Use UPLC with a C18 column (1.7 μm particles) for better resolution .

- Limit of Detection (LOD) : HRMS with MRM mode achieves LOD <0.1% for boron-containing contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.